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molecular formula C12H13ClO3 B2868264 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 58457-63-9

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No. B2868264
M. Wt: 240.68
InChI Key: RREJHOGJJSEUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518415

Procedure details

Finely powdered aluminium chloride (29.35 g), 2,2-dimethylsuccinic anhydride (13.9 g) and chlorobenzene (45 ml) were mixed, then stirred and heated on a boiling-water bath for 1.5 hours. The resulting mixture was cooled to room temperature and then poured onto a mixture of ice and water containing a little hydrochloric acid. The resulting mixture was extracted with ether. The ethereal layer was shaken with 2N sodium hydroxide and the resulting aqueous layer washed with ether, acidified with concentrated hydrochloric acid and then extracted with ether. The ethereal layer was washed with water and brine, and finally dried over magnesium sulphate. Removal of the solvent in vacuo gave 13.9 g of 3-(4-chlorobenzoyl)-2,2-dimethylpropionic acid. I.R. (Nujol Mull): 1680 cm-1 (s), 1590 cm-1 (s).
Quantity
29.35 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1([CH3:13])[CH2:11][C:10](=[O:12])[O:9][C:7]1=[O:8].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.Cl>O>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:10]([CH2:11][C:6]([CH3:13])([CH3:5])[C:7]([OH:9])=[O:8])=[O:12])=[CH:17][CH:16]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
29.35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
13.9 g
Type
reactant
Smiles
CC1(C(=O)OC(C1)=O)C
Name
Quantity
45 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
STIRRING
Type
STIRRING
Details
The ethereal layer was shaken with 2N sodium hydroxide
WASH
Type
WASH
Details
the resulting aqueous layer washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ethereal layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)CC(C(=O)O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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